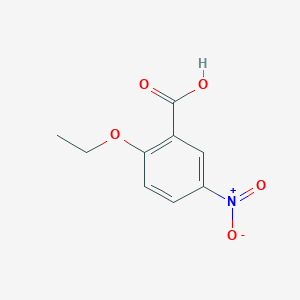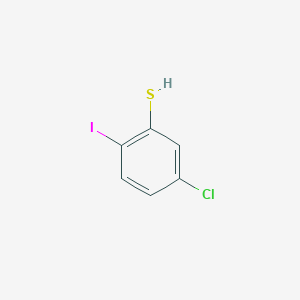![molecular formula C14H23NO2 B2745687 tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate CAS No. 2168116-64-9](/img/structure/B2745687.png)
tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate: is a chemical compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 3-methylidenebicyclo[3.2.1]octane moiety . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production may also involve additional purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the bicyclic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate has several applications in scientific research, including:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and carbamate group allow it to bind to active sites or modulate the activity of target proteins. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
- tert-butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate
- tert-butyl N-{3-hydroxybicyclo[3.2.1]octan-8-yl}carbamate
- tert-butyl N-{3-aminobicyclo[3.2.1]octan-8-yl}carbamate
Comparison: tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate is unique due to its methylidene group, which can participate in additional chemical reactions compared to its analogs. This feature provides greater versatility in synthetic applications and potential biological activity .
Propiedades
IUPAC Name |
tert-butyl N-(3-methylidene-8-bicyclo[3.2.1]octanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-9-7-10-5-6-11(8-9)12(10)15-13(16)17-14(2,3)4/h10-12H,1,5-8H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVAYOLUNWQDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)

![N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2745616.png)


![3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2745619.png)
![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)

